molecular formula C18H16N4O2 B2839094 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline CAS No. 1904097-45-5

2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline

Cat. No.: B2839094
CAS No.: 1904097-45-5
M. Wt: 320.352
InChI Key: ZQKCBFJJEKQGAL-UHFFFAOYSA-N
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Description

2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound that features a pyrrolidine ring, a pyridin-2-yloxy group, and a quinoxalin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline typically involves the reaction of pyridin-2-yloxy and quinoxalin-2-yl derivatives with a pyrrolidine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. For example, a common synthetic route might involve the use of a base such as triethylamine in a solvent like dichloromethane, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost, efficiency, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxalin-2-yl ketone, while reduction could produce a pyrrolidin-1-yl alcohol derivative .

Scientific Research Applications

2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinolin-2-yl)methanone: Similar structure but with a quinolin-2-yl group instead of a quinoxalin-2-yl group.

    (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(isoquinolin-2-yl)methanone: Contains an isoquinolin-2-yl group.

    (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(benzofuran-2-yl)methanone: Features a benzofuran-2-yl group.

Uniqueness

The uniqueness of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridin-2-yloxy and quinoxalin-2-yl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets .

Properties

IUPAC Name

(3-pyridin-2-yloxypyrrolidin-1-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(16-11-20-14-5-1-2-6-15(14)21-16)22-10-8-13(12-22)24-17-7-3-4-9-19-17/h1-7,9,11,13H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKCBFJJEKQGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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